

In-Depth Technical Guide: **tert-Amyl-tert-octylamine** (CAS: 150285-07-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Amyl-tert-octylamine*

Cat. No.: B129799

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-Amyl-tert-octylamine** (CAS: 150285-07-7), a sterically hindered secondary amine. Due to the limited availability of specific technical data for this compound, this document synthesizes the known properties and presents a representative experimental protocol for its synthesis, adapted from established procedures for structurally similar hindered amines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its physicochemical characteristics and potential synthetic routes.

Chemical and Physical Properties

tert-Amyl-tert-octylamine is a complex secondary amine with significant steric hindrance around the nitrogen atom, a characteristic that influences its reactivity and physical properties. The available quantitative data for this compound is summarized below.

Property	Value	Source
CAS Number	150285-07-7	[1]
Molecular Formula	C ₁₃ H ₂₉ N	[1][2]
Molecular Weight	199.38 g/mol	[1][2]
Canonical SMILES	<chem>CCC(C)(C)NC(C)(C)CC(C)(C)C</chem>	[3]
InChI	InChI=1S/C13H29N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h14H,9-10H2,1-8H3	[3]
Predicted XlogP	4.0	[3]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **tert-Amyl-tert-octylamine** is not readily available in the public domain, a general and plausible multi-step synthetic route can be devised based on established methods for the synthesis of other di-tert-alkylamines, such as tert-butyl-tert-octylamine[4]. The following protocol is a representative example and may require optimization for the specific synthesis of **tert-Amyl-tert-octylamine**.

Representative Synthesis of a Hindered Secondary Amine (Adapted for tert-Amyl-tert-octylamine)

This synthetic route involves the preparation of a nitroso intermediate from a primary amine, followed by a reaction with a second amine and subsequent reduction.

Step 1: Synthesis of Nitroso-tert-octane

- **Reaction Setup:** In a 1-liter, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a thermometer, combine 120 mL of methanol, 0.4 mol of tert-octylamine, and 90 mL of an aqueous solution containing 1.2 g of the tetrasodium salt of ethylenediaminetetraacetic acid and 2.52 g of sodium tungstate dihydrate.

- **Reaction Execution:** Cool the solution to 15°C in an ice bath. Over a period of 5 hours, add 361 mL of a 16% hydrogen peroxide solution.
- **Work-up:** Stir the resulting blue reaction mixture for an additional 16 hours. Extract the product with petroleum ether (3 x 50 mL). Wash the organic layer twice with 2 N hydrochloric acid to remove any unreacted amine, followed by a brine wash. Dry the organic layer over MgSO₄.
- **Purification:** Remove the petroleum ether by distillation at atmospheric pressure. The product, nitroso-tert-octane, can be further purified by distillation.

Step 2: Synthesis of the Hindered Secondary Amine

- **Reaction Setup:** In a dry, 500-mL, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet, dissolve the nitroso-tert-octane intermediate in a suitable dry solvent such as tetrahydrofuran (THF).
- **Grignard Reagent Preparation (Hypothetical for tert-Amyl):** In a separate flask, prepare the tert-amyl Grignard reagent by reacting tert-amyl chloride with magnesium turnings in dry THF.
- **Reaction Execution:** Cool the solution of nitroso-tert-octane to 0°C and slowly add the prepared tert-amyl Grignard reagent via the addition funnel. The reaction progress can be monitored by the disappearance of the blue color of the nitroso monomer.
- **Work-up:** Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with ether (3 x 100 mL).
- **Purification:** Combine the organic extracts, dry over anhydrous MgSO₄, and remove the solvent using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to yield **tert-Amyl-tert-octylamine**.

Potential Applications and Research Directions

While specific applications for **tert-Amyl-tert-octylamine** are not documented, its structural similarity to other hindered amines suggests potential utility in several areas:

- **Pharmaceutical Synthesis:** As a building block for complex molecules where steric hindrance is desired to modulate biological activity or metabolic stability[5][6].
- **Catalysis:** As a non-nucleophilic base in organic reactions.
- **Corrosion Inhibition:** As an additive in metalworking fluids and cooling systems[5].

Further research is required to elucidate the specific properties and potential applications of this compound.

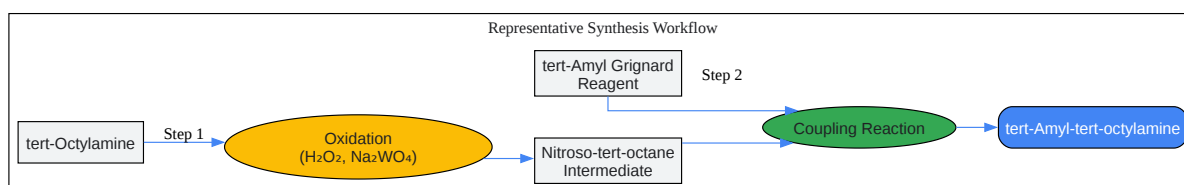
Safety and Handling

A specific safety data sheet for **tert-Amyl-tert-octylamine** is not available. However, based on the data for similar compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Signaling Pathways and Experimental Workflows

There is currently no publicly available information regarding any signaling pathways modulated by **tert-Amyl-tert-octylamine** or established experimental workflows in which it is a key reagent.

Diagrams



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Caption: A representative workflow for the synthesis of **tert-Amyl-tert-octylamine**.

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- To cite this document: BenchChem. [In-Depth Technical Guide: tert-Amyl-tert-octylamine (CAS: 150285-07-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129799#tert-amyl-tert-octylamine-cas-number-150285-07-7]

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